2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol
Overview
Description
2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This fusion of two bioactive moieties makes it a compound of significant interest in medicinal chemistry due to its potential pharmacological activities .
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which it belongs, have been reported to interact with a wide range of receptor targets . Some representatives of this class have been reported as histamine H3 receptor antagonists .
Mode of Action
Thiazolo[4,5-b]pyridines are known to exhibit a broad spectrum of pharmacological activities due to their ability to interact with a wide range of receptor targets .
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol typically involves the construction of the thiazole ring followed by the annulation of the pyridine ring. Modern synthetic techniques often start with thiazole or thiazolidine derivatives, which are then subjected to various reaction conditions to form the fused thiazolo[4,5-B]pyridine scaffold .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves high-throughput screening and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: It shows promise as a candidate for developing new drugs due to its bioactive scaffold.
Industry: It is used in the development of herbicides and other agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-B]pyridine derivatives: These compounds share the same core structure but differ in their functional groups.
Purine bioisosteres: These compounds mimic the structure of purines and exhibit similar biological activities.
Uniqueness
2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol is unique due to its specific combination of thiazole and pyridine rings, which provides multiple reactive sites for further functionalization. This makes it a versatile scaffold for developing new bioactive compounds .
Biological Activity
2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antiviral activities, supported by various studies and data tables.
- Molecular Formula : C8H9N3O2S
- Molecular Weight : 211.24 g/mol
- CAS Number : Not specified in the provided data.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of thiazolo[4,5-B]pyridine derivatives, including this compound. The compound has shown promising results against various bacterial and fungal strains.
Microbial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Escherichia coli | 15 | 32 |
Staphylococcus aureus | 18 | 16 |
Candida albicans | 12 | 64 |
The above table summarizes the antimicrobial activity of the compound as assessed using the Kirby–Bauer disk diffusion method. The compound demonstrated significant inhibition zones against Staphylococcus aureus, indicating its potential as an antibacterial agent .
Anticancer Activity
The anticancer properties of thiazolo[4,5-B]pyridine derivatives have been investigated in various studies. One notable study highlighted that derivatives similar to this compound exhibited potent inhibition of the c-KIT enzyme, which is implicated in certain cancers.
Case Study: c-KIT Inhibition
In a study focusing on structure-activity relationship (SAR) investigations, a derivative closely related to this compound was identified as a strong inhibitor of c-KIT mutations associated with gastrointestinal stromal tumors (GISTs). The compound showed:
- IC50 : 4.77 μM against c-KIT V560G/D816V double mutant.
- GI50 : 1.15 μM against HMC1.2 cells harboring both V560G and D816V mutations.
These findings suggest that this class of compounds could be developed further as targeted therapies for specific cancer types .
Antiviral Activity
Thiazolo[4,5-B]pyridine derivatives have also been studied for their antiviral properties. A patent describes compounds that exhibit significant activity against various viruses, including rhinoviruses and influenza strains.
Case Study: Antiviral Efficacy
In vitro studies demonstrated that thiazolo[4,5-B]pyridine derivatives effectively inhibited viral replication:
- Rhinovirus : Showed over 50% reduction in cytopathic effects at concentrations below 10 µM.
- Influenza B : Similar inhibitory effects were noted with effective concentrations around 15 µM.
This indicates the potential of these compounds as antiviral agents .
The biological activities of this compound can be attributed to its ability to interact with key biological targets:
- Enzyme Inhibition : The compound acts as a competitive inhibitor for enzymes such as c-KIT and possibly others involved in cell proliferation and survival pathways.
- Antioxidant Properties : Some derivatives have shown antioxidant activity through radical scavenging assays, which may contribute to their overall therapeutic profiles .
Properties
IUPAC Name |
2-(ethylamino)-7-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c1-2-9-8-11-7-6(14-8)4(12)3-5(13)10-7/h3H,2H2,1H3,(H3,9,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUYAPJYCANBOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(S1)C(=CC(=O)N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying 2-(ethylamino)thiazolo[4,5-b]pyridine-5,7-diol in methionine-fortified cookies?
A1: The research paper "Evaluation of Anti-oxidative Properties and Identification the Potential Antioxidants in Methionine Fortified Cookies" [] investigates the impact of Maillard reactions on the antioxidant properties of cookies. The study identified this compound as one of the potential antioxidant compounds formed through these reactions when glucose and methionine are present. This finding is significant because it:
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